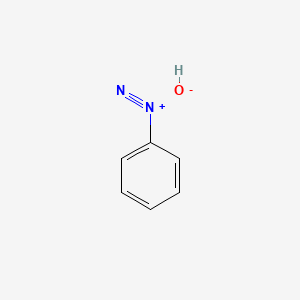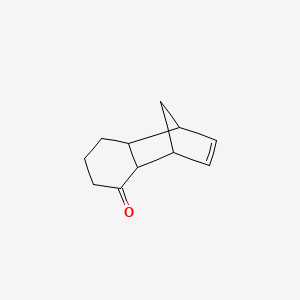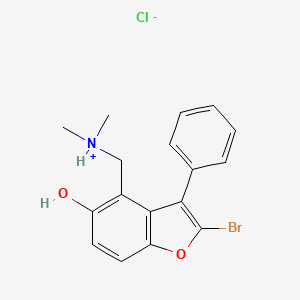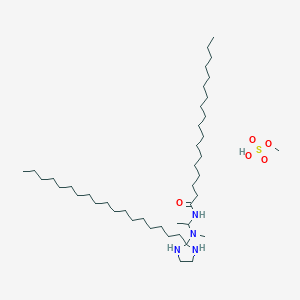
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is a complex organic compound with the molecular formula C42H86N4O.CH4O4S and a molecular weight of 775.27. This compound is known for its unique structure, which includes an imidazoline ring, stearylamido groups, and a methylsulfate moiety. It is primarily used in various industrial applications due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate typically involves the reaction of stearylamine with ethylene oxide to form N-stearylamido ethylamine. This intermediate is then reacted with stearic acid to form N-stearylamido ethyl-2-stearyl imidazoline. Finally, the imidazoline compound is quaternized with methyl sulfate to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation processes.
化学反応の分析
Types of Reactions
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and various substituted imidazolines, depending on the reagents and conditions used.
科学的研究の応用
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors
作用機序
The mechanism of action of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can interact with proteins, affecting their structure and function .
類似化合物との比較
Similar Compounds
- N- [1- [Methyl (2-octadecyl-2-imidazolidinyl)amino]ethyl]octadecanamide methylsulfate
- N- (1- (methyl (2-octadecylimidazolidin-2-yl)amino)ethyl)stearamide, methyl hydrogen sulfate
Uniqueness
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is unique due to its specific combination of stearylamido groups and imidazoline ring, which confer distinct surfactant properties and biological activities. Its ability to integrate into lipid bilayers and interact with proteins makes it particularly valuable in various applications.
特性
分子式 |
C43H90N4O5S |
|---|---|
分子量 |
775.3 g/mol |
IUPAC名 |
methyl hydrogen sulfate;N-[1-[methyl-(2-octadecylimidazolidin-2-yl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(43-38-39-44-42)46(4)40(3)45-41(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,43-44H,5-39H2,1-4H3,(H,45,47);1H3,(H,2,3,4) |
InChIキー |
FDQKJBBOQGAVQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1(NCCN1)N(C)C(C)NC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
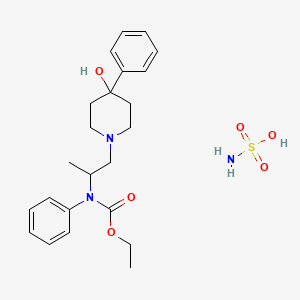
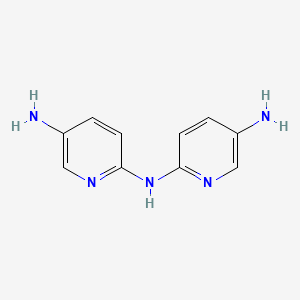

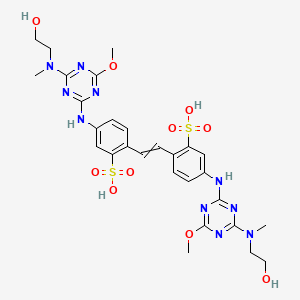

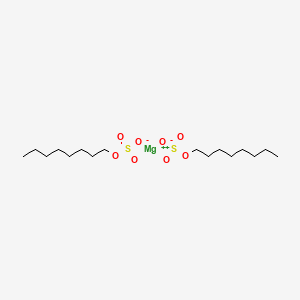


![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
